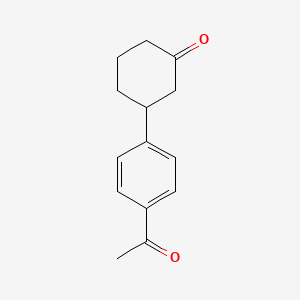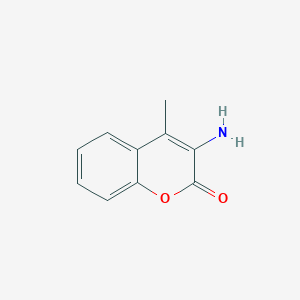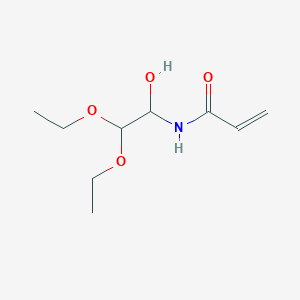
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxy group, and a methyl group attached to a benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-methyl-2H-1-benzopyran-7-ol with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)-5-methoxy-2-methyl-2H-1-benzopyran-7-ol
- 2-(Hydroxymethyl)-6-ethoxy-2-methyl-2H-1-benzopyran-7-ol
- 2-(Hydroxymethyl)-6-methoxy-2-ethyl-2H-1-benzopyran-7-ol
Uniqueness
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 112163-28-7 | |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-methoxy-2-methylchromen-7-ol |
InChI |
InChI=1S/C12H14O4/c1-12(7-13)4-3-8-5-11(15-2)9(14)6-10(8)16-12/h3-6,13-14H,7H2,1-2H3 |
Clave InChI |
JVFVLBBWNWZQOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=CC(=C(C=C2O1)O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
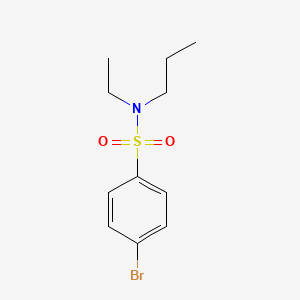
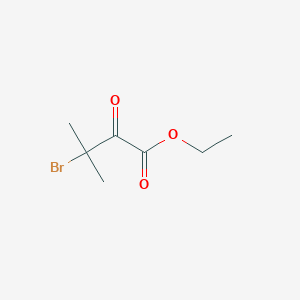

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
